(3R)-3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile

Enantioselective Synthesis Chiral Resolution β-Amino Nitriles

(3R)-3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile (CAS 1213672-45-7) is a chiral β-amino nitrile characterized by a 5-bromo-2-fluorophenyl substituent on the β-carbon. This compound belongs to the class of 3-amino-3-arylpropanenitriles, which are versatile intermediates for the enantioselective synthesis of β-amino acids, β-lactams, and peptidomimetics.

Molecular Formula C9H8BrFN2
Molecular Weight 243.08 g/mol
Cat. No. B13054336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile
Molecular FormulaC9H8BrFN2
Molecular Weight243.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C(CC#N)N)F
InChIInChI=1S/C9H8BrFN2/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m1/s1
InChIKeyLBVICUXFHORAQB-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (3R)-3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile: A Chiral β-Amino Nitrile Building Block


(3R)-3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile (CAS 1213672-45-7) is a chiral β-amino nitrile characterized by a 5-bromo-2-fluorophenyl substituent on the β-carbon . This compound belongs to the class of 3-amino-3-arylpropanenitriles, which are versatile intermediates for the enantioselective synthesis of β-amino acids, β-lactams, and peptidomimetics [1]. The (R)-configuration at the β-center is critical for downstream stereochemical outcomes in pharmaceutical applications.

Why Generic Substitution Fails for (3R)-3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile in Chiral Synthesis


Interchanging (3R)-3-amino-3-(5-bromo-2-fluorophenyl)propanenitrile with its (S)-enantiomer (CAS 1212875-91-6) or the racemic mixture (CAS 1270489-20-7) is not permissible in stereoselective syntheses because the β-amino nitrile stereocenter directly dictates the configuration of the final β-amino acid or β-lactam product [1]. Furthermore, replacing the 5-bromo-2-fluorophenyl group with a non-halogenated phenyl analog eliminates the synthetic handle required for late-stage palladium-catalyzed cross-coupling diversification, a key step in many medicinal chemistry workflows [2]. The combination of defined (R)-stereochemistry and the specific halogen pattern is therefore essential for maintaining both synthetic efficiency and the intended biological target engagement.

Quantitative Evidence Guide: (3R)-3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile Differentiation Data


Enantiomeric Purity vs. Racemic Mixture for Downstream Stereochemical Fidelity

The (3R)-enantiomer is commercially supplied with ≥98% chemical purity by HPLC, and typical enantiomeric excess (ee) specifications for such chiral β-amino nitriles exceed 95% . The racemic mixture (CAS 1270489-20-7) possesses 0% ee by definition and would require a classical resolution step—for example, using chiral N-acetyl-α-amino acids—which intrinsically sacrifices at least 50% of the theoretical yield and introduces additional purification costs [1]. This quantitative yield penalty is a direct consequence of the maximum 50% theoretical recovery in any resolution of a racemate.

Enantioselective Synthesis Chiral Resolution β-Amino Nitriles

Halogen-Directed Cross-Coupling Reactivity vs. Non-Halogenated Phenyl Analogs

The 5-bromo substituent on the aryl ring enables palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig coupling reactions with typical oxidative addition rates at aryl bromides on the order of 10^2–10^4 M⁻¹s⁻¹ with Pd(0) catalysts, whereas the non-halogenated phenyl analog (3-amino-3-phenylpropanenitrile) is inert under these conditions, providing no synthetic handle for diversification [1][2]. The ortho-fluorine additionally modulates electronic density and can influence metabolic stability in derived bioactive molecules, an advantage absent in non-fluorinated analogs [2].

Cross-Coupling Suzuki Reaction Medicinal Chemistry

Documented Utility in CETP Inhibitor Patents vs. Non-Fluorinated/Brominated Scaffolds

Patent US8759365 specifically claims compounds incorporating the 5-bromo-2-fluorophenyl motif as cholesteryl ester transfer protein (CETP) inhibitors, a validated target for raising HDL cholesterol [1]. The (R)-amino nitrile serves as a direct chiral building block for the claimed scaffolds. While the patent does not provide isolated IC₅₀ values for the nitrile intermediate itself, the explicit structural preference for both bromine and fluorine substitution in the active pharmaceutical ingredient series distinguishes it from scaffolds lacking these halogens, which are not exemplified in the patent claims [1].

CETP Inhibitor Patent US8759365 Cardiovascular Disease

Application Scenarios for (3R)-3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile Based on Differentiated Evidence


Enantioselective Synthesis of β-Amino Acid-Derived Peptidomimetics

The (R)-enantiomer is the preferred starting material for the synthesis of β-amino acids with the required (R)-configuration for biological activity. The ≥95% ee specification ensures that subsequent steps—amidation, cyclization to β-lactams, or peptide coupling—maintain stereochemical integrity, avoiding the formation of diastereomeric mixtures that would complicate purification and reduce potency [1]. This scenario is directly supported by the established use of enantiopure β-amino nitriles in peptidomimetic design [2].

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The aryl bromide moiety allows the compound to be used as a core scaffold for generating focused libraries through Suzuki or Buchwald-Hartwig coupling. This capability is absent in the non-halogenated phenyl analog, which would terminate the synthetic sequence at an earlier, less diverse stage [1]. Procurement of the brominated compound thus supports SAR exploration with maximal efficiency.

CETP Inhibitor Lead Optimization and Scale-Up

The compound's direct relevance to a patented CETP inhibitor series (US8759365) makes it a strategically important intermediate for programs targeting HDL cholesterol modulation [1]. Using the (R)-enantiomer from the outset aligns synthetic efforts with the stereochemistry specified in the patent, reducing the risk of late-stage stereochemical mismatches that could derail a project.

Quote Request

Request a Quote for (3R)-3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.